tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
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Overview
Description
tert-Butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a complex organic compound that features a unique structure combining a furo[3,2-b]pyrrole core with tert-butyl and tert-butyl(dimethyl)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate typically involves multiple steps starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove protecting groups.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
tert-Butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,2-b]pyrrole derivatives and silyl-protected organic molecules. Examples include:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 3-((tert-Butyldimethylsilyl)oxy)-propanol .
Uniqueness
The uniqueness of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate lies in its combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable tool in synthetic chemistry and a promising candidate for various research applications.
Properties
Molecular Formula |
C17H31NO5Si |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C17H31NO5Si/c1-16(2,3)22-15(20)18-9-11(19)14-13(18)12(10-21-14)23-24(7,8)17(4,5)6/h12-14H,9-10H2,1-8H3 |
InChI Key |
SXZAECHWUAYCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1C(CO2)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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